REACTION_CXSMILES
|
[CH:1]1[CH:2]=CC2N(O)N=[N:7][C:5]=2[CH:6]=1.C(Cl)CCl.N.C(OCC)(=[O:18])C.C[N:23]([CH:25]=[O:26])C>CO.C(Cl)Cl>[C:5]([NH2:7])(=[O:18])[CH2:6][CH2:1][CH2:2][C:25]([NH2:23])=[O:26] |f:5.6|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
methanol methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with 0.2N HCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 72 mg of crude product
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)N)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |